N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide
Overview
Description
MSC2032964A is a potent and selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1). It is known for its high specificity, with an IC50 value of 93 nM, and its ability to inhibit ASK1 over a panel of 210 kinases . This compound is orally bioavailable and can penetrate the brain, making it a valuable tool in neuroinflammation research .
Scientific Research Applications
MSC2032964A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.
Biology: Employed in research on neuroinflammation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in neuroinflammatory diseases and other conditions involving ASK1 signaling.
Industry: Utilized in the development of new pharmaceuticals and research tools.
Future Directions
Mechanism of Action
Target of Action
MSC2032964A is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family . It plays a crucial role in cellular responses to stressors like oxidative stress, endoplasmic reticulum stress, and calcium influx .
Mode of Action
MSC2032964A selectively inhibits ASK1 over a panel of 210 kinases . It blocks lipopolysaccharide (LPS)-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . This inhibition of ASK1 prevents the downstream activation of the p38 MAPK pathway, which is often associated with inflammation and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by MSC2032964A is the ASK1-p38 MAPK pathway . Under stress conditions, ASK1 is activated and subsequently activates the p38 MAPK pathway. This pathway plays a critical role in the regulation of cellular responses to stress, leading to inflammation and apoptosis . By inhibiting ASK1, MSC2032964A prevents the activation of this pathway, thereby suppressing these cellular responses .
Pharmacokinetics
MSC2032964A is orally bioavailable and brain penetrant . It has good metabolic stability with microsomal clearance <4 ml/min/mg, and a good apparent permeability . The compound is also soluble in DMSO and ethanol .
Result of Action
The inhibition of ASK1 by MSC2032964A leads to the suppression of neuroinflammation . It blocks LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . In a mouse model of experimental autoimmune encephalomyelitis (EAE), MSC2032964A was shown to reduce demyelination in the optic nerve and decrease astrocyte and microglia activation in the spinal cord .
Biochemical Analysis
Biochemical Properties
MSC2032964A is a potent and selective ASK1 inhibitor with an IC50 value of 93 nM . It is selective for ASK1 over a panel of 210 kinases .
Cellular Effects
MSC2032964A blocks LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . It also suppresses neuroinflammation in a mouse EAE model .
Molecular Mechanism
The molecular mechanism of MSC2032964A involves the inhibition of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family . By inhibiting ASK1, MSC2032964A can block the phosphorylation of ASK1 and p38, thereby suppressing neuroinflammation .
Preparation Methods
The synthesis of MSC2032964A involves several steps, starting with the preparation of the core structure, N-[5-(Cyclopropylamino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with gentle warming to enhance solubility .
Chemical Reactions Analysis
MSC2032964A undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
MSC2032964A is unique in its high selectivity for ASK1 over a broad panel of kinases. Similar compounds include:
NQDI-1: Another ASK1 inhibitor with a different chemical structure.
GS-444217: A selective inhibitor of ASK1 with similar applications in neuroinflammation research.
BIX02189: An inhibitor of MEK5, another kinase involved in similar signaling pathways.
MSC2032964A stands out due to its high specificity, oral bioavailability, and brain penetration capabilities, making it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
N-[5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O/c17-16(18,19)10-6-12(21-11-3-4-11)25-13(7-10)22-15(24-25)23-14(26)9-2-1-5-20-8-9/h1-2,5-8,11,21H,3-4H2,(H,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKGFHHTSUKORV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=CC3=NC(=NN23)NC(=O)C4=CN=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124381-43-6 | |
Record name | MSC-2032964A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1124381436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MSC-2032964A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7AP46TK3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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